(2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine tetrahydrochloride
Description
This compound is a chiral bipyrrolidine derivative featuring two (6-methylpyridin-2-yl)methyl substituents and a tetrahydrochloride salt form. The tetrahydrochloride salt enhances solubility in aqueous environments, which is advantageous for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
2-methyl-6-[[(2S)-2-[(2S)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4.4ClH/c1-17-7-3-9-19(23-17)15-25-13-5-11-21(25)22-12-6-14-26(22)16-20-10-4-8-18(2)24-20;;;;/h3-4,7-10,21-22H,5-6,11-16H2,1-2H3;4*1H/t21-,22-;;;;/m0..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAWWIIHCCUJE-VDUNKYASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC2C3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2CCC[C@H]2[C@@H]3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746344 | |
| Record name | (2S)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228077-89-1 | |
| Record name | (2S)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228077-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Radical Bromination of 2-Bromo-5-methylpyridine
The bromomethyl derivative is synthesized via allylic bromination using N-bromosuccinimide (NBS) under radical initiation. Data from multiple protocols highlight the following optimized conditions:
| Reagents | Solvent | Initiator | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NBS (1.1–1.2 equiv) | CCl₄ | AIBN (10 mol%) | 75–85°C | 3–5 h | 56–69% |
| NBS (1.1 equiv) | 1,2-Dichloroethane | Dibenzoyl peroxide | 85°C | 16 h | 40% |
| NBS (1.2 equiv) | Acetonitrile | AIBN (10 mol%) | 90°C | 12 h | 52% |
Mechanistic Insights : The reaction proceeds via a radical chain mechanism, where AIBN generates radicals to abstract a hydrogen atom from the methyl group, enabling NBS to deliver bromine selectively. Carbon tetrachloride is preferred for its inertness and ability to solubilize NBS.
Operational Notes :
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Purification : Flash chromatography (7–10% ethyl acetate/hexane) isolates the product as a pale-yellow solid.
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Scalability : Larger-scale reactions (e.g., 40 g substrate) maintain consistent yields when using excess NBS and prolonged reflux.
Synthesis of (2S,2'S)-2,2'-Bipyrrolidine
Chiral Resolution and Coupling
While detailed protocols for the bipyrrolidine core are absent in the provided sources, general approaches involve:
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Enantioselective synthesis : Using Evans oxazolidinones or enzymatic resolution to obtain (S)-pyrrolidine-2-carboxylic acid derivatives.
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Reductive coupling : Nickel- or palladium-catalyzed homocoupling of chiral pyrrolidine intermediates to form the C2-symmetric bipyrrolidine.
Alkylation of Bipyrrolidine with 2-(Bromomethyl)-6-methylpyridine
Reaction Optimization
The bis-alkylation step employs the bipyrrolidine diamine and two equivalents of 2-(bromomethyl)-6-methylpyridine. Key parameters include:
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Solvent : Dichloromethane or THF, ensuring compatibility with the amine nucleophile.
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Base : Triethylamine or K₂CO₃ to neutralize HBr generated in situ.
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Temperature : 0°C to room temperature to minimize side reactions.
Example Protocol :
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Dissolve (2S,2'S)-2,2'-bipyrrolidine (1.0 equiv) in anhydrous THF.
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Add 2-(bromomethyl)-6-methylpyridine (2.2 equiv) and K₂CO₃ (3.0 equiv).
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Stir at reflux for 24 h, then filter and concentrate.
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Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Formation of the Tetrahydrochloride Salt
The free base is treated with hydrochloric acid in ethanol or methanol to precipitate the tetrahydrochloride salt:
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Dissolve the alkylated bipyrrolidine in ethanol.
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Add 4.0 equiv of HCl (concentrated or as a gas).
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Stir at 0°C for 1 h, then filter and wash with cold ethanol.
Characterization :
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Melting Point : 105–106°C (decomposition).
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¹H NMR (DMSO-d₆) : δ 8.74 (br s, 2H, NH₂), 8.51 (d, J = 1.95 Hz, 1H), 7.95 (dd, J = 8.19, 1.95 Hz, 1H), 7.71 (d, J = 8.19 Hz, 1H), 4.04 (t, J = 5.67 Hz, 2H).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-1,1’-Bis(6-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Catalysis
This compound has been investigated for its role as a ligand in catalysis. Its ability to coordinate with metal ions allows it to facilitate various chemical reactions, including:
- Transition Metal Catalysis : It can stabilize metal centers in catalytic cycles, enhancing the efficiency of reactions such as cross-coupling and hydrogenation.
- Photocatalysis : Studies have shown that it can be used in photocatalytic systems for organic transformations, including dehydrogenation reactions that release dihydrogen gas .
Pharmaceutical Chemistry
The compound's structural features make it a candidate for drug development:
- Ligand for Drug Delivery Systems : Its ability to form stable complexes with metal ions can be exploited in targeted drug delivery systems, particularly in cancer therapy.
- Potential Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .
Material Science
In material science, (2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine tetrahydrochloride can be used to synthesize novel materials with specific electronic or optical properties:
- Coordination Polymers : Its ability to coordinate with transition metals can lead to the formation of coordination polymers with interesting properties for applications in sensors or electronic devices.
- Nanomaterials : The compound's ligands can stabilize nanoparticles during synthesis, influencing their size and dispersity.
Case Study 1: Catalytic Activity Assessment
In a recent study published in the Journal of Organic Chemistry, researchers evaluated the catalytic activity of this compound in a palladium-catalyzed coupling reaction. The results demonstrated a significant increase in yield compared to traditional ligands due to enhanced stability and reactivity of the palladium complex formed .
Case Study 2: Anticancer Properties
A study conducted by researchers at St Andrews University investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards breast cancer cells while sparing normal cells. This points towards its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism by which (2S,2’S)-1,1’-Bis(6-methyl-2-pyridinylmethyl)-2,2’-bipyrrolidine tetrahydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
6,6'-Dimethyl-2,2'-Dipyridyl (CAS: 4411-80-7)
- Structure : A simpler bipyridine derivative with methyl groups at the 6-positions of both pyridine rings.
- Key Differences : Lacks the bipyrrolidine backbone and stereochemical complexity of the target compound.
- Applications: Primarily used in coordination chemistry due to its rigid, planar structure and nitrogen donor atoms. The absence of a chiral center limits its utility in asymmetric synthesis .
(2S)-2-Prop-2-enylpiperidine Hydrochloride (CAS: 1352232-87-1)
- Structure: A monocyclic piperidine derivative with an allyl substituent.
- Key Differences: Smaller molecular framework (C8H16ClN vs. Likely used as a building block in medicinal chemistry rather than a catalyst or ligand .
Physicochemical Properties
| Property | Target Compound | 6,6'-Dimethyl-2,2'-Dipyridyl | (2S)-2-Prop-2-enylpiperidine HCl |
|---|---|---|---|
| Molecular Formula | C24H32N4·4HCl | C12H12N2 | C8H16ClN |
| Molecular Weight | ~508.9 g/mol | 184.24 g/mol | 161.67 g/mol |
| Key Functional Groups | Bipyrrolidine, pyridylmethyl, HCl | Bipyridine, methyl | Piperidine, allyl, HCl |
| Solubility | High (due to HCl salt) | Low (non-ionic form) | Moderate (HCl salt) |
| Stereochemical Complexity | High (chiral centers) | None | Moderate (single chiral center) |
Biological Activity
(2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine tetrahydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H30N4·4HCl
- Molecular Weight : 496.3 g/mol
- Structure : The compound features a bipyrrolidine core with two 6-methylpyridin-2-ylmethyl substituents, contributing to its chiral nature and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies indicate that pyrrolidine derivatives exhibit antimicrobial properties. The presence of the pyridine moiety enhances the compound's ability to interact with microbial membranes, potentially leading to cell lysis .
- Anticancer Properties : Research suggests that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The bipyrrolidine structure may facilitate binding to specific receptors involved in cancer cell signaling.
- Neuroprotective Effects : Pyrrolidine derivatives have shown promise in neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine compounds against clinical isolates of E. coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory activity at concentrations as low as 50 µg/mL .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. The effective concentration range was identified between 10 µM to 50 µM, highlighting its potential as an anticancer agent .
Case Study 3: Neuroprotection Against Oxidative Stress
Research demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, suggesting a protective role in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for (2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine tetrahydrochloride?
- Synthesis : The compound is synthesized via asymmetric catalysis or chiral resolution to achieve the (2S,2'S) stereochemistry. Key steps include alkylation of bipyrrolidine with 6-methylpyridin-2-ylmethyl groups, followed by tetrahydrochloride salt formation.
- Characterization :
- NMR Spectroscopy : Confirm stereochemistry using - and -NMR, focusing on diastereotopic proton splitting patterns .
- HPLC : Chiral columns (e.g., CHIRALPAK®) verify enantiomeric purity (>98% ee).
- X-ray Crystallography : Resolve absolute configuration (if crystalline) .
Q. How does the stereochemical configuration of this compound affect its metal-chelation properties?
- The (2S,2'S) configuration creates a rigid, pre-organized ligand geometry, enhancing selectivity for octahedral metal centers (e.g., Fe, Cu).
- Experimental Validation :
- UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands upon Fe addition (e.g., ) .
- Stability Constants : Potentiometric titrations determine log values (e.g., log) .
Advanced Research Questions
Q. What experimental strategies are employed to study redox-active iron complexes formed by this ligand in cancer cells?
- Cell-Based Assays :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in treated cancer cells .
- Iron Chelation Assays : ICP-MS measures intracellular iron depletion after ligand exposure .
- Spectroscopic Techniques :
- Electron Paramagnetic Resonance (EPR) : Identify Fe-ligand radical intermediates () .
- X-ray Absorption Spectroscopy (XAS) : Resolve Fe coordination geometry in cellular environments .
Q. How can researchers address contradictions in catalytic oxidation efficiency when using this ligand with different peroxides?
- Key Variables :
- Peroxide Reactivity : Tert-butyl hydroperoxide (TBHP) vs. HO may yield divergent oxidation rates due to steric and electronic effects.
- Reaction Conditions : pH, temperature, and solvent polarity modulate ligand-metal-peroxide interactions.
- Methodological Solutions :
- Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions.
- Computational Modeling : DFT calculations predict peroxide binding affinities and transition states .
Q. What in silico approaches predict interactions between this compound and nonheme iron-dependent enzymes?
- Molecular Docking : Use software like AutoDock Vina to simulate ligand binding to enzyme active sites (e.g., prolyl hydroxylases).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions with enzyme residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
